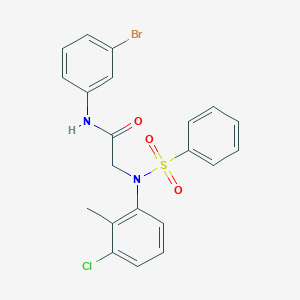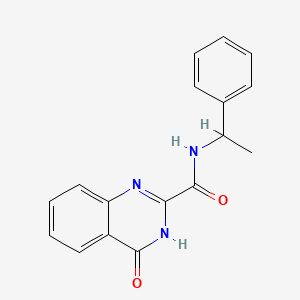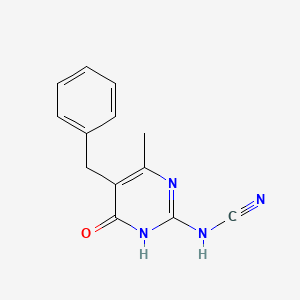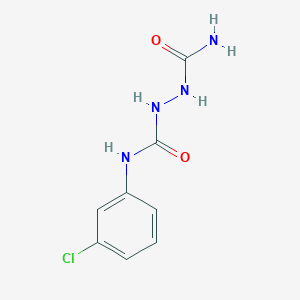
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline, also known as MBOA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. MBOA belongs to the class of azobenzene derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline works by undergoing a photoisomerization reaction upon exposure to light, which results in a change in its molecular conformation. This property has been utilized in drug delivery systems, where this compound can be used to release drugs in a controlled manner upon exposure to light.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and exhibits interesting biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and can also be used as a photosensitizer for photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has several advantages for use in lab experiments, including its photoresponsive properties, low toxicity profile, and ease of synthesis. However, this compound also has limitations, such as its sensitivity to light and the need for specialized equipment for its use in optogenetics.
Direcciones Futuras
There are several future directions for the use of 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline in scientific research. One potential application is in the development of photoresponsive drug delivery systems for targeted drug delivery. Another potential application is in the field of optogenetics, where this compound can be used to control cellular activity with light. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-phenyldiazenylaniline in the presence of a catalyst. The reaction yields this compound as a yellow solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has been studied for its potential therapeutic applications in various fields such as cancer research, drug delivery systems, and optogenetics. This compound has been found to exhibit photoresponsive properties, making it a promising candidate for optogenetic applications.
Propiedades
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-26-20-13-16(14-21(27-2)22(20)28-3)15-23-17-9-11-19(12-10-17)25-24-18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSDLIBGZVXUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037877 |
Source


|
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316133-54-7 |
Source


|
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![N-[2-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B6052662.png)
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6052684.png)

![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)


